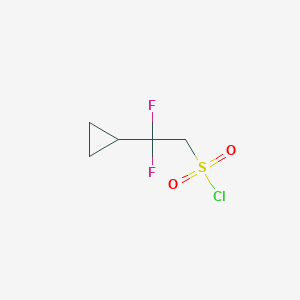
1-((2-methylhex-5-en-3-yl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-methylhex-5-en-3-yl)amino)propan-2-ol is a versatile chemical compound with intriguing properties that enable its application in various domains, including drug discovery, material synthesis, and chemical analysis. This compound is characterized by its unique molecular structure, which includes an amino group and a hydroxyl group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-((2-methylhex-5-en-3-yl)amino)propan-2-ol typically involves the reaction of 2-methylhex-5-en-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-((2-methylhex-5-en-3-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Applications De Recherche Scientifique
1-((2-methylhex-5-en-3-yl)amino)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism by which 1-((2-methylhex-5-en-3-yl)amino)propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
1-((2-methylhex-5-en-3-yl)amino)propan-2-ol can be compared with other similar compounds, such as:
2-Amino-2-methylpropan-1-ol: This compound has a similar structure but lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
1-Amino-3-methoxypropan-2-ol: This compound contains a methoxy group instead of a hydroxyl group, which affects its solubility and reactivity in chemical reactions.
6-Amino-2-hydroxymethyl hexan-1-ol: This compound has a longer carbon chain and different functional groups, leading to distinct applications and reactivity.
Propriétés
IUPAC Name |
1-(2-methylhex-5-en-3-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-5-6-10(8(2)3)11-7-9(4)12/h5,8-12H,1,6-7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIFYBJJDWGDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)NCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
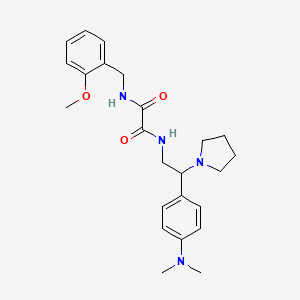
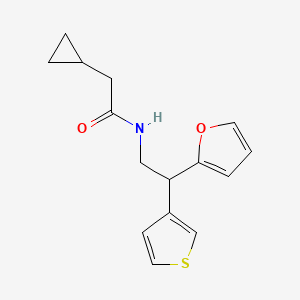
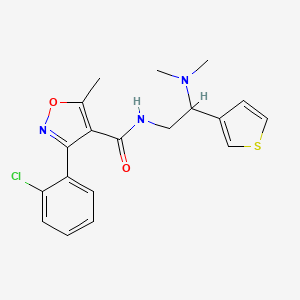


![6-Cyclopropyl-N-[4-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2400881.png)
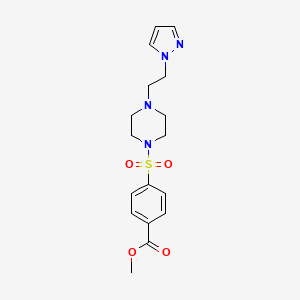
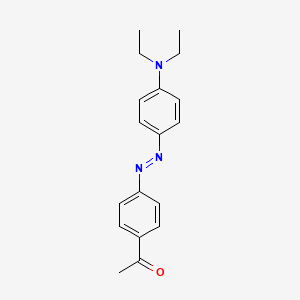
![2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B2400886.png)

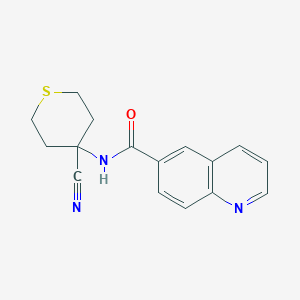

![N-(2,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2400893.png)
